REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:15][CH:14]2[CH2:16][CH:10]([CH2:11][CH:12]([C:17]([O:19]C)=[O:18])[CH2:13]2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.[OH-].[Li+]>C1COCC1.O.CO>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]2[CH2:16][CH:14]([CH2:13][CH:12]([C:17]([OH:19])=[O:18])[CH2:11]2)[CH2:15]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,4.5.6|
|
Name
|
Methyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylate
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2CC(CC(C1)C2)C(=O)OC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.721 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
THF water methanol
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 30° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The volatile solvents were removed by rotary evaporation
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2CC(CC(C1)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |